molecular formula C8H7F3N2O B2995502 [4-(Trifluoromethyl)phenyl]urea CAS No. 343247-65-4

[4-(Trifluoromethyl)phenyl]urea

Cat. No.: B2995502
CAS No.: 343247-65-4
M. Wt: 204.152
InChI Key: CGCOVQSKNBEYNN-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)phenyl]urea: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a urea moiety

Scientific Research Applications

Chemistry:

    Catalysis: [4-(Trifluoromethyl)phenyl]urea is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: The compound is incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand the interaction of trifluoromethylated compounds with biological systems.

Industry:

    Agriculture: this compound derivatives are explored as potential agrochemicals with herbicidal or pesticidal activity.

    Electronics: The compound is used in the development of advanced electronic materials with improved performance characteristics.

Safety and Hazards

When handling “[4-(Trifluoromethyl)phenyl]urea”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl]urea typically involves the reaction of 4-(Trifluoromethyl)phenyl isocyanate with an amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

4-(Trifluoromethyl)phenyl isocyanate+AmineThis compound\text{4-(Trifluoromethyl)phenyl isocyanate} + \text{Amine} \rightarrow \text{this compound} 4-(Trifluoromethyl)phenyl isocyanate+Amine→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Trifluoromethyl)phenyl]urea can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or urea moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(Trifluoromethyl)benzoic acid , while reduction may produce 4-(Trifluoromethyl)aniline .

Comparison with Similar Compounds

  • [4-(Trifluoromethyl)phenyl]isocyanate
  • [4-(Trifluoromethyl)phenyl]amine
  • [4-(Trifluoromethyl)benzoic acid

Uniqueness: Compared to similar compounds, [4-(Trifluoromethyl)phenyl]urea stands out due to its unique combination of a trifluoromethyl group and a urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCOVQSKNBEYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the structural features of [4-(Trifluoromethyl)phenyl]urea derivatives and how are they characterized?

A1: this compound derivatives are characterized by a urea functional group linked to a phenyl ring substituted with a trifluoromethyl group at the para position. This core structure can be further modified with various substituents, influencing the compound's properties and activities.

Q2: What biological activities have been reported for this compound derivatives?

A2: Research has shown that certain this compound derivatives exhibit notable biological activities:

  • Inhibition of Chitin Synthesis: Compounds like 1-(2,6-Di­fluoro­benzoyl)-3-[4-(tri­fluoro­methyl)­phenyl]­urea have demonstrated inhibitory effects on chitin synthesis []. This finding suggests potential applications in controlling insect populations, as chitin is a crucial component of insect exoskeletons.
  • Adenosine Deaminase (ADA) Inhibition: Derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one ring system, such as 1-(4-((4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-2-yl)methyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea, have emerged as potent ADA inhibitors []. These compounds hold promise for treating conditions like colitis, where ADA activity is elevated.
  • Insect Sterilization: Studies on the boll weevil (Anthonomus grandis) have shown that AI3-63223 (1-(2,6-difluorobenzoyl)-3-[4-(trifluoromethyl) phenyl]urea) acts as a potent sterilant, effectively suppressing reproduction in both male and female weevils [].

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